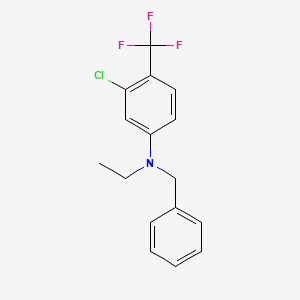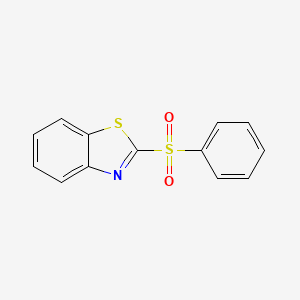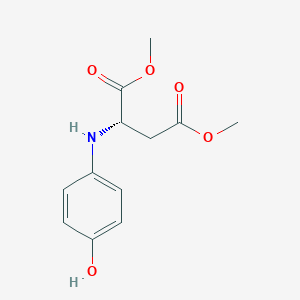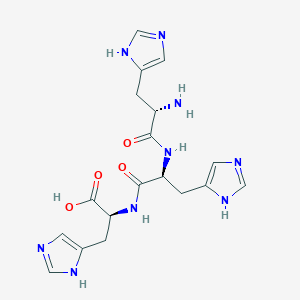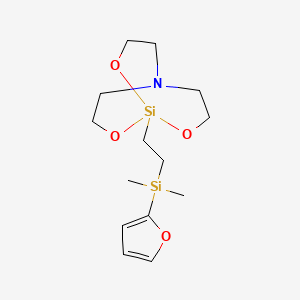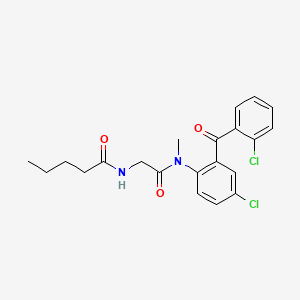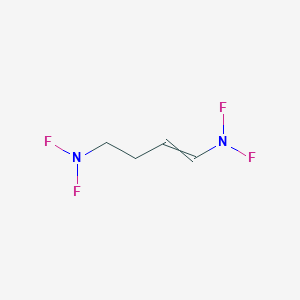![molecular formula C20H10Cl2F6O2 B14488143 1,1'-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] CAS No. 63364-73-8](/img/structure/B14488143.png)
1,1'-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] is a complex organic compound characterized by its unique structure, which includes two benzene rings connected by an oxygen bridge and substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] typically involves the reaction of 1,4-dihydroxybenzene with 2-chloro-4-(trifluoromethyl)benzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product through nucleophilic aromatic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while oxidation can produce a quinone derivative.
Scientific Research Applications
1,1’-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of advanced polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Pharmaceuticals: The compound’s structure allows for the development of novel drugs with potential therapeutic effects, particularly in targeting specific biological pathways.
Chemical Research: It serves as a model compound for studying the effects of substituents on the reactivity and properties of aromatic compounds.
Mechanism of Action
The mechanism of action of 1,1’-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] involves its interaction with molecular targets through various pathways. The presence of chlorine and trifluoromethyl groups can influence the compound’s electronic properties, making it a potent electrophile or nucleophile in different reactions. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific conditions.
Comparison with Similar Compounds
Similar Compounds
1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene): Similar structure but with nonyl groups instead of chlorine and trifluoromethyl groups.
1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene: Contains amino groups instead of chlorine.
Benzene, 1,1’-(1,2-ethanediylbis(oxy))bis-: Similar ether linkage but different substituents.
Uniqueness
1,1’-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] is unique due to the combination of chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring high reactivity and stability.
Properties
CAS No. |
63364-73-8 |
|---|---|
Molecular Formula |
C20H10Cl2F6O2 |
Molecular Weight |
467.2 g/mol |
IUPAC Name |
2-chloro-1-[4-[2-chloro-4-(trifluoromethyl)phenoxy]phenoxy]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C20H10Cl2F6O2/c21-15-9-11(19(23,24)25)1-7-17(15)29-13-3-5-14(6-4-13)30-18-8-2-12(10-16(18)22)20(26,27)28/h1-10H |
InChI Key |
NOQSXSZAOITFKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)Cl)OC3=C(C=C(C=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl[3-(2-methoxyphenoxy)propyl]silyl](/img/structure/B14488065.png)
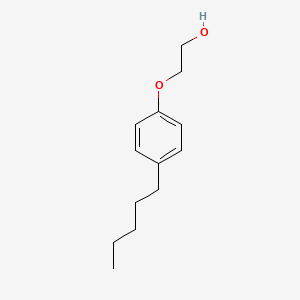

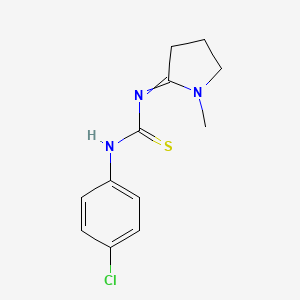
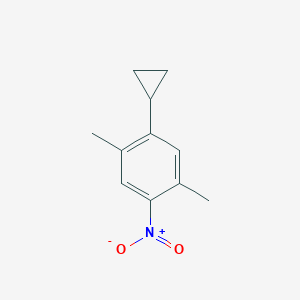
![9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one](/img/structure/B14488083.png)
![2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane](/img/structure/B14488089.png)
